molecular formula C11H18O2 B12782553 Methyl trans-chrysanthemate CAS No. 27335-32-6

Methyl trans-chrysanthemate

Cat. No.: B12782553
CAS No.: 27335-32-6
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-BDAKNGLRSA-N
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Description

Methyl trans-chrysanthemate is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is a key component in the synthesis of pyrethroids, a group of natural and synthetic insecticides. These insecticides are known for their high insecticidal activity and low mammalian toxicity, making them widely used in both agricultural and household settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-chrysanthemate can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by the formation of the ester bond . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which are then subjected to the Sharpless catalytic epoxidation reaction to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which are then separated to obtain the pure trans-isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-chrysanthemate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl trans-chrysanthemate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl trans-chrysanthemate involves its interaction with the nervous system of insects. It targets sodium channels in the nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect . This selective toxicity towards insects, combined with low toxicity to mammals, makes it an effective and safe insecticide.

Comparison with Similar Compounds

Methyl trans-chrysanthemate is similar to other pyrethroid compounds such as allethrin and permethrin. it is unique in its high insecticidal activity and low mammalian toxicity. Other similar compounds include:

Properties

27335-32-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1

InChI Key

ITNHSNMLIFFVQC-BDAKNGLRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C

Origin of Product

United States

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